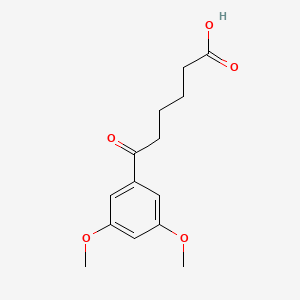

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11-7-10(8-12(9-11)19-2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPCENYTKUORGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645476 | |

| Record name | 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52483-37-1 | |

| Record name | 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid, a valuable keto-acid intermediate with potential applications in medicinal chemistry and materials science. This document outlines a robust synthetic protocol based on the Friedel-Crafts acylation, discusses the mechanistic underpinnings of the reaction, and details the analytical techniques for the thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step instructions.

Introduction: The Significance of Diarylheptanoid Analogs

This compound belongs to the broader class of diarylheptanoid analogs. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] Many natural diarylheptanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] The synthesis of analogs of these natural products, such as the title compound, is of significant interest to the scientific community as it allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.[5][6] The 3,5-dimethoxyphenyl moiety is a common feature in many biologically active natural products, and its incorporation into a hexanoic acid framework creates a versatile scaffold for further chemical modification.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[7] This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.[8] For the synthesis of the target molecule, adipic anhydride is the preferred acylating agent due to its commercial availability and reactivity. The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich 1,3-dimethoxybenzene ring.

The choice of Lewis acid is critical to the success of the reaction. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to undesired side reactions, such as cleavage of the methoxy ether groups.[7] A milder and often more selective catalyst for this type of transformation is polyphosphoric acid (PPA), which can also serve as the solvent for the reaction.[7]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation in this context can be broken down into three key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃ or the acidic protons in PPA) coordinates to one of the carbonyl oxygens of adipic anhydride, making the carbonyl carbon more electrophilic. Subsequent cleavage of the C-O bond generates a resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich 1,3-dimethoxybenzene acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methoxy groups strongly activate the aromatic ring towards electrophilic attack and direct the substitution to the ortho and para positions. Due to steric hindrance from the methoxy groups, the para-acylation product is generally favored.

-

Rearomatization: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) or water, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions involving substituted benzenes and anhydrides.[7][8]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 151-10-0 |

| Adipic Anhydride | C₆H₈O₃ | 128.13 | 2035-75-8 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 |

Synthetic Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: To the cooled suspension, add 1,3-dimethoxybenzene (1.0 equivalent). In the dropping funnel, prepare a solution of adipic anhydride (1.1 equivalents) in anhydrous DCM. Add the adipic anhydride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are fully dissolved. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are recommended:

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₈O₅ |

| Molecular Weight | 266.29 g/mol [9] |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature; expected to be in the range of 100-150 °C |

Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy groups, and the aliphatic chain protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.1 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.7 | Triplet | 1H | Ar-H (para to C=O) |

| ~3.8 | Singlet | 6H | -OCH₃ |

| ~2.9 | Triplet | 2H | -CH₂-C=O |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| ~1.7 | Multiplet | 4H | -CH₂-CH₂- |

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~175 | C=O (carboxylic acid) |

| ~160 | Ar-C (attached to OCH₃) |

| ~138 | Ar-C (ipso to C=O) |

| ~108 | Ar-C (ortho to C=O) |

| ~106 | Ar-C (para to C=O) |

| ~56 | -OCH₃ |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~25 | -CH₂- |

| ~24 | -CH₂- |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1200, ~1050 | Strong | C-O stretch (ether) |

4.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 266.12 | [M]⁺ (Molecular Ion) |

| 249.12 | [M-OH]⁺ |

| 165.06 | [M-C₅H₉O₂]⁺ (Acylium ion fragment) |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The provided step-by-step protocol, along with the mechanistic insights and comprehensive characterization data, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and purification of this compound will enable further exploration of its biological activities and its potential as a building block for more complex molecules.

References

-

Diarylheptanoids, a class of natural products with a wide range of biological activities. URL: [Link]

-

Synthesis and PGE2 inhibitory activity of novel diarylheptanoids. URL: [Link]

-

Recent Advances in the Synthesis of Diarylheptanoids. URL: [Link]

-

Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. URL: [Link]

-

Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs. URL: [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. URL: [Link]

-

Cleaner Routes for Friedel-Crafts Acylation. URL: [Link]

-

Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. URL: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061681) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061681) [hmdb.ca]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 9. This compound | 52483-37-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid is a keto-acid derivative with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its aromatic dimethoxy phenyl group, combined with a flexible hexanoic acid chain, provides a scaffold for the development of novel therapeutic agents and functional materials. The presence of a ketone and a carboxylic acid offers multiple points for chemical modification, making it an attractive building block for organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, a theoretical synthetic pathway, and established analytical methodologies for its characterization, aimed at supporting further research and development.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52483-37-1 | [1][2] |

| Molecular Formula | C₁₄H₁₈O₅ | [1][2] |

| Molecular Weight | 266.29 g/mol | [1][2] |

| Melting Point | Not available (predicted to be a solid at room temperature) | |

| Boiling Point | Not available (predicted to be >300 °C) | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | |

| pKa | Predicted to be around 4.5 - 5.0 for the carboxylic acid group. |

Theoretical Synthesis Pathway

A plausible and efficient route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry is ideal for attaching an acyl group to an aromatic ring.

The proposed synthesis involves the reaction of 1,3-dimethoxybenzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid, a molecule of interest for its potential applications, requires a comprehensive spectroscopic characterization to ascertain its chemical identity and purity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights, ensuring a thorough understanding of the molecule's spectroscopic signature.

The structural integrity of a compound is paramount in drug discovery, influencing its pharmacological activity, metabolic stability, and safety profile. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed map of functional groups, connectivity, and overall structure. This guide will delve into the predicted spectroscopic data for this compound, offering a robust framework for its identification and characterization.

Molecular Structure and Key Features

This compound possesses a unique combination of a substituted aromatic ring, a ketone, and a carboxylic acid. This trifecta of functional groups gives rise to a distinct spectroscopic fingerprint.

dot

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small amount of the sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence chemical shifts[1][2][3][4]. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

dot

Caption: Workflow for ¹H NMR Data Acquisition.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.15 | d | 2H | Ar-H (ortho to C=O) |

| ~6.70 | t | 1H | Ar-H (para to C=O) |

| ~3.85 | s | 6H | -OCH₃ |

| ~2.95 | t | 2H | -CH₂-C=O |

| ~2.40 | t | 2H | -CH₂-COOH |

| ~1.75 | m | 4H | -CH₂-CH₂- |

Interpretation:

-

Carboxylic Acid Proton (~11.5 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift is sensitive to concentration and solvent[5].

-

Aromatic Protons (~7.15 and ~6.70 ppm): The 3,5-disubstituted aromatic ring gives rise to two distinct signals. The two protons ortho to the carbonyl group are equivalent and appear as a doublet, while the single proton para to the carbonyl appears as a triplet due to coupling with the two ortho protons.

-

Methoxyl Protons (~3.85 ppm): The six protons of the two equivalent methoxy groups appear as a sharp singlet.

-

Aliphatic Protons (~1.75 - 2.95 ppm): The hexanoic acid chain exhibits a series of multiplets. The methylene group adjacent to the carbonyl (-CH₂-C=O) is the most deshielded of the aliphatic protons and appears as a triplet. The methylene group adjacent to the carboxylic acid (-CH₂-COOH) also appears as a triplet. The remaining two methylene groups in the middle of the chain overlap to form a multiplet.

¹³C NMR Spectroscopy

Experimental Protocol:

¹³C NMR spectra are typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is commonly employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | C=O (ketone) |

| ~179.0 | C=O (acid) |

| ~160.5 | Ar-C (C-OCH₃) |

| ~138.0 | Ar-C (ipso to C=O) |

| ~107.0 | Ar-C (ortho to C=O) |

| ~106.5 | Ar-C (para to C=O) |

| ~55.7 | -OCH₃ |

| ~38.0 | -CH₂-C=O |

| ~33.5 | -CH₂-COOH |

| ~28.5 | -CH₂- |

| ~24.0 | -CH₂- |

Interpretation:

-

Carbonyl Carbons (~199.0 and ~179.0 ppm): The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing further downfield than the carboxylic acid carbonyl[5][6].

-

Aromatic Carbons (~106.5 - 160.5 ppm): The aromatic region shows four distinct signals corresponding to the four types of carbon atoms in the 3,5-dimethoxyphenyl ring. The carbons bearing the methoxy groups are the most deshielded.

-

Methoxyl Carbon (~55.7 ppm): The two equivalent methoxy carbons give rise to a single signal.

-

Aliphatic Carbons (~24.0 - 38.0 ppm): The four methylene carbons of the hexanoic acid chain are all chemically non-equivalent and therefore produce four separate signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol:

For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk[7][8].

dot

Caption: Workflow for FT-IR Data Acquisition.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[5][9][10][11] |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer)[5][9][10][11] |

| ~1680 | Strong | C=O stretch (aromatic ketone)[12][13] |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (carboxylic acid)[9] |

| ~920 | Broad, Medium | O-H bend (carboxylic acid dimer)[9] |

Interpretation:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ketone.

-

Carboxylic Acid: The most prominent feature is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer[5][9][10][11]. The strong C=O stretching vibration of the carboxylic acid is expected around 1710 cm⁻¹[5][9][10][11].

-

Aromatic Ketone: The C=O stretching vibration of the aromatic ketone will appear as another strong band, typically at a slightly lower wavenumber than an aliphatic ketone due to conjugation with the aromatic ring, around 1680 cm⁻¹[12][13].

-

Other Key Absorptions: The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching vibrations from the aromatic ring, and strong C-O stretching bands from the aryl ether and carboxylic acid functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also offer valuable structural insights. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

Experimental Protocol:

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (around 10 µg/mL) and introduced into the ESI source. The instrument is operated in positive ion mode to observe the protonated molecule.

dot

Caption: Workflow for ESI-MS Data Acquisition.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Ion |

| 267.1232 | [M+H]⁺ |

| 289.1051 | [M+Na]⁺ |

Interpretation and Fragmentation:

-

Molecular Ion: In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (266.29 + 1.0078 = 267.2978). High-resolution mass spectrometry can confirm the elemental composition (C₁₄H₁₉O₅⁺). An adduct with sodium, [M+Na]⁺, is also commonly observed.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation. Key fragmentation pathways for this molecule would likely involve:

-

Loss of water (-18 Da): From the carboxylic acid group.

-

Loss of the carboxylic acid group (-45 Da): Cleavage of the C-C bond adjacent to the carbonyl of the acid.

-

Cleavage of the hexanoic acid chain: This can lead to a series of fragment ions.

-

Formation of the 3,5-dimethoxybenzoyl cation: A prominent fragment at m/z 165, resulting from cleavage of the bond between the ketone carbonyl and the aliphatic chain. This is a common fragmentation pattern for aromatic ketones.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust reference for researchers and scientists. The characteristic signals in each spectroscopic technique, from the distinct proton and carbon environments in NMR to the specific vibrational modes in IR and the molecular ion and fragmentation patterns in MS, collectively form a unique fingerprint for this molecule. This detailed understanding is crucial for its use in further research and development, ensuring its identity, purity, and quality.

References

-

UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Chen, P., & Cooks, R. G. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Zwier, T. S., & Sibert, E. L. (2006). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 110(40), 11612–11622.

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ketone infrared spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000351 Hexanoic Acid at BMRB. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

SpectraBase. (n.d.). 3',5'-Dimethoxy-4'-hydroxyacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Hexanoic acid, 1,1-dimethylethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

LibreTexts Physics. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Quora. (2018). How many NMR peaks will be observed for hexanoic acid?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Scribd. (n.d.). 1H NMR Spectroscopy Basics. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

- 1. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-6-oxohexanoicacid | C7H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | 52483-37-1 [amp.chemicalbook.com]

- 5. 4144-62-1|6-Oxo-6-phenylhexanoic acid|BLD Pharm [bldpharm.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061681) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. 4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 6-Oxo-6-phenylhexanal | C12H14O2 | CID 10899440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Hydroxy-6-oxo-6-phenylhexanoic acid | C12H14O4 | CID 22024040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dimethoxy-4-hydroxycinnamic acid [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical theoretical considerations and practical methodologies required to elucidate the three-dimensional atomic arrangement of this molecule. The guide navigates through the essential stages of a crystallographic study, from sample purification and crystallization to data collection, structure solution, and refinement. By integrating established principles with field-proven insights, this whitepaper serves as a robust resource for obtaining a high-quality crystal structure, which is pivotal for understanding its physicochemical properties and potential as a pharmacophore.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional structure of a molecule is fundamental to understanding its function, reactivity, and interactions with biological targets.[1][2] For a molecule like this compound, which possesses a flexible aliphatic chain, a rigid aromatic core, and functional groups capable of hydrogen bonding (a carboxylic acid) and other non-covalent interactions (a ketone and methoxy groups), the solid-state conformation provides invaluable insights. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this detailed structural information, revealing precise bond lengths, bond angles, and the packing of molecules within a crystal lattice.[1][3][4] This guide will detail the scientific rationale and step-by-step protocols for the successful crystal structure determination of the title compound.

Molecular Profile of this compound

A thorough understanding of the subject molecule's chemical and physical properties is a prerequisite for designing a successful crystallization and structure analysis strategy.

| Property | Value | Source |

| CAS Number | 52483-37-1 | [5][6] |

| Molecular Formula | C₁₄H₁₈O₅ | [5] |

| Molecular Weight | 266.29 g/mol | [5] |

| Key Functional Groups | Carboxylic acid, Ketone, Aromatic ether | |

| Structural Features | Flexible hexanoic acid chain, Substituted phenyl ring |

The presence of both hydrogen bond donors (the carboxylic acid OH) and acceptors (the carboxylic acid and ketone carbonyls, and the ether oxygens) suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal packing. The flexible aliphatic chain may introduce conformational polymorphism, where different crystal structures can be obtained under varying crystallization conditions.

The Crystallization Workflow: From Solution to Single Crystal

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in a crystallographic experiment.[7][8] The presence of a carboxylic acid group in the target molecule allows for specific strategies to be employed.[9][10][11]

Purification of the Starting Material

The purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization is a highly effective method for purifying organic compounds.[7]

Protocol 1: Recrystallization of this compound

-

Solvent Selection: Screen a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good candidates include ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof with water.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Cooling: Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the growth of larger crystals. Further cooling in a refrigerator or ice bath can increase the yield.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Crystallization Techniques

Several techniques can be employed to grow single crystals. For a molecule like this compound, slow evaporation and vapor diffusion are often successful.

Protocol 2: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water, acetone).

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

Protocol 3: Vapor Diffusion

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent).

-

Slow diffusion of the vapor from the poor solvent into the good solvent will gradually decrease the solubility of the compound, inducing crystallization.

Caption: Workflow for Purification and Crystallization.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The interaction of the X-rays with the crystal's electron density produces a diffraction pattern of spots.[2][4][12]

Data Collection Strategy

The goal is to collect a complete and redundant dataset of diffraction intensities.[2][13] A modern diffractometer with a CCD or CMOS detector is used to record the diffraction images as the crystal is rotated.[14]

Protocol 4: X-ray Data Collection

-

Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a loop or glass fiber.

-

Centering: The crystal is centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection: A full sphere of data is collected by rotating the crystal through a series of angles.[2] The exposure time per frame is optimized to achieve a good signal-to-noise ratio. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

From Diffraction Pattern to Molecular Structure: Data Processing and Structure Solution

The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.[12][13] This data is then used to solve the crystal structure.

Caption: Data Processing and Structure Solution Workflow.

Data Reduction

-

Integration: The intensity of each diffraction spot is measured from the raw images.[12]

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a unique set of data.[12] This step also yields important statistics about the quality of the data collection.

Structure Solution and Refinement

For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial atomic model.[2]

This initial model is then refined against the experimental data using least-squares methods. The refinement process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Software packages such as Olex2 and the SHELX suite are commonly used for structure solution and refinement.[1][15][16][17][18]

Protocol 5: Structure Solution and Refinement using Olex2

-

Data Import: Import the processed reflection data (e.g., a .hkl file) into Olex2.[19]

-

Structure Solution: Use a direct methods program (e.g., SHELXT) integrated within Olex2 to obtain an initial structural model.[18]

-

Model Building: Identify and assign atoms in the initial electron density map.

-

Refinement Cycles: Perform iterative cycles of least-squares refinement using a program like SHELXL.[1][15] This involves refining atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Analysis of the Crystal Structure

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. From this, one can extract:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Conformation: The three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: A detailed analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. A search in the Cambridge Structural Database (CSD) for related structures can provide valuable comparative insights.[20][21][22][23][24]

Conclusion

This technical guide has provided a comprehensive overview of the methodologies and scientific principles involved in the crystal structure analysis of this compound. By following the outlined protocols and understanding the underlying rationale, researchers can confidently approach the structural elucidation of this and similar molecules. The resulting crystal structure will be a cornerstone for further research, enabling a deeper understanding of its properties and facilitating its potential application in drug design and materials science.

References

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? | Creative Biostructure. Available at: [Link]

- Method for crystallising carboxylic acid. Google Patents.

-

Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Available at: [Link]

-

Olex2 | OlexSys. Available at: [Link]

-

Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly(aryletherketone)s. ScienceDirect. Available at: [Link]

- Carboxylic acid purification and crystallization process. Google Patents.

-

9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. Available at: [Link]

-

OLEX2 v1.2.1 | Review. Chemistry World. Available at: [Link]

-

Recrystallization and Crystallization. University of Rochester. Available at: [Link]

-

OLEX2: a complete structure solution, refinement and analysis program. SciSpace. Available at: [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. Available at: [Link]

-

SOP: CRYSTALLIZATION. Columbia University. Available at: [Link]

-

6-Oxohexanoic acid | C6H10O3. PubChem. Available at: [Link]

-

Cambridge Structural Database. Wikipedia. Available at: [Link]

-

The Cambridge Structural Database. PubMed. Available at: [Link]

-

Cambridge Structural Database (CSD). PSDI. Available at: [Link]

-

Practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4- hydroxyphenyl)hexanoic acid: A key intermediate for a therapeutic drug for neurodegenerative diseases. ResearchGate. Available at: [Link]

-

The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

-

CY Chemistry - GATE 2026. IIT Guwahati. Available at: [Link]

-

x Ray crystallography. PubMed Central. Available at: [Link]

-

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid. PubChem. Available at: [Link]

-

Searching the Cambridge Structural Database for polymorphs. ResearchGate. Available at: [Link]

-

6-methoxy-6-oxohexanoic acid. AngeneChemical. Available at: [Link]

-

6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Matrix Fine Chemicals. Available at: [Link]

-

6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. Available at: [Link]

-

Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. PubMed Central. Available at: [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl-)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl-)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]

- Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.

-

Showing Compound 6-Hydroxyhexanoic acid (FDB029184). FooDB. Available at: [Link]

-

(PDF) The crystal structure of 6-bromohexanoic acid, C6H11BrO2. ResearchGate. Available at: [Link]

-

2,5-Dimethyl-6-oxohexanoic acid | C8H14O3. PubChem. Available at: [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 52483-37-1 [m.chemicalbook.com]

- 6. This compound | 52483-37-1 [amp.chemicalbook.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 10. Creating carboxylic acid co-crystals: The application of Hammett substitution constants - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]

- 12. portlandpress.com [portlandpress.com]

- 13. books.rsc.org [books.rsc.org]

- 14. rigaku.com [rigaku.com]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

- 16. Olex2 | OlexSys [olexsys.org]

- 17. OLEX2 v1.2.1 | Review | Chemistry World [chemistryworld.com]

- 18. scispace.com [scispace.com]

- 19. imserc.northwestern.edu [imserc.northwestern.edu]

- 20. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 21. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cambridge Structural Database (CSD) - PSDI What We Provide [resources.psdi.ac.uk]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. researchgate.net [researchgate.net]

In Silico Modeling of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic Acid: A Methodological Whitepaper for Target Identification and Binding Characterization

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The exploration of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid and its analogs have been identified as possessing anti-inflammatory properties, yet their precise molecular targets remain largely uncharacterized.[1][2] This technical guide presents a comprehensive, field-proven in silico workflow designed to first identify high-probability protein targets and subsequently characterize the molecular binding dynamics in atomic detail. As a senior application scientist, this document moves beyond a simple recitation of steps; it provides the causal logic behind methodological choices, establishing a self-validating framework for researchers, scientists, and drug development professionals. The workflow integrates reverse pharmacology, molecular docking, all-atom molecular dynamics (MD) simulations, and binding free energy calculations to construct a high-fidelity model of protein-ligand interaction.

The Foundational Challenge: From Bioactivity to Specific Target

The initial observation that a compound like this compound exhibits biological activity (e.g., anti-inflammatory effects) is a critical starting point, but it is insufficient for rational drug design.[1][2] The fundamental question—"Which protein or proteins does this molecule interact with to produce this effect?"—must be answered. Answering this is the primary objective of the initial phase of our in silico investigation. Relying solely on experimental screening is resource-intensive and slow. A computational, polypharmacological approach allows for the rapid, cost-effective screening of a vast "target space" to generate a short list of high-probability candidates for further analysis.[3]

Strategy: Reverse Pharmacology and Target Prediction

Instead of screening a library of compounds against a known target, we reverse the process: we take our single compound of interest and screen it against a database of known protein structures and pharmacomodels. This approach, often termed reverse pharmacology or target prediction, leverages the principle of chemical similarity—molecules with similar structures or properties often interact with similar targets.

Protocol: Ligand-Based Target Prediction

This protocol outlines the use of a tool like SwissTargetPrediction, which predicts protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known active ligands.

-

Ligand Preparation :

-

Obtain the 2D structure of this compound. A simplified molecular-input line-entry system (SMILES) string is the most common format: COC1=CC(C(=O)CCCCC(=O)O)=CC(OC)=C1.

-

Input this structure into the target prediction server.

-

-

Execution & Analysis :

-

The server compares the query molecule to a library of over 370,000 active compounds and their known targets.

-

The output is a ranked list of potential protein targets, prioritized by a probability score. The results often highlight entire protein families that are likely to interact with the compound.

-

-

Target Selection Rationale : For this guide, let us hypothesize that the target prediction algorithm identifies Heat shock protein 90 (Hsp90) as a high-probability target. Hsp90 is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling.[4] Its role in cellular stress and protein folding pathways can be linked to inflammatory responses, making it a plausible, albeit non-obvious, target for an anti-inflammatory compound. We will proceed with Hsp90 as our target for the subsequent deep-dive analysis.

Molecular Docking: A Static Prediction of the Binding Hypothesis

Causality : Having identified a putative target (Hsp90), the next logical step is to generate a plausible 3D model of the interaction. Molecular docking serves this purpose by predicting the preferred orientation of a ligand when bound to a protein, forming a stable complex.[5][6] It is a computationally efficient method to generate an initial binding hypothesis and obtain a semi-quantitative estimate of binding affinity.

Experimental Workflow: Protein-Ligand Docking

The following diagram and protocol outline the standard workflow for a molecular docking experiment using industry-standard tools like AutoDock Vina.[7][8]

Caption: Workflow for Molecular Docking.

Protocol: Docking with AutoDock Vina

-

Protein Preparation :

-

Download the crystal structure of human Hsp90 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2XJG.

-

Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein structure in the .pdbqt format required by AutoDock.[9]

-

-

Ligand Preparation :

-

Convert the 2D SMILES string of this compound into a 3D structure using a tool like Open Babel.

-

Perform an initial energy minimization of the 3D structure.

-

Using AutoDock Tools, assign Gasteiger charges and define rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition :

-

Identify the ATP-binding site of Hsp90, which is the primary pocket for inhibitor binding. This can be done by examining the position of the co-crystallized ligand in the original PDB file.

-

Define a 3D grid box (search space) that encompasses this entire binding pocket. The dimensions and center coordinates of this box are specified in a configuration file.

-

-

Execution and Analysis :

-

Run AutoDock Vina using a command that specifies the prepared protein, ligand, and configuration file.

-

Vina will generate multiple binding poses (typically 9-10), each with an associated binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

-

Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues in the Hsp90 binding pocket.

-

Data Presentation: Docking Results

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | Asp93, Leu107, Phe138, Thr184 |

| 2 | -8.2 | Asp93, Asn51, Leu107 |

| 3 | -7.9 | Gly97, Phe138, Thr184 |

Molecular Dynamics: Simulating the Dynamic Reality of Binding

Causality : Molecular docking provides a valuable but static picture. In reality, proteins are dynamic entities that fluctuate and breathe, and the solvent (water) plays a critical role in mediating interactions. Molecular Dynamics (MD) simulations provide this dynamic view by solving Newton's equations of motion for every atom in the system over time.[10][11] This allows us to assess the stability of the docked pose, observe conformational changes, and gain a more physically realistic understanding of the protein-ligand complex.

Experimental Workflow: All-Atom MD Simulation

This workflow details the stages of setting up and running an MD simulation using a widely-adopted package like GROMACS.[12][13][14]

Caption: Workflow for Molecular Dynamics Simulation.

Protocol: MD Simulation with GROMACS

-

System Preparation :

-

Use the top-ranked docked pose from the previous step as the starting structure.

-

Select an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the protein.

-

Generate topology and parameter files for the ligand. This is a critical step, often requiring tools like antechamber or specialized servers (e.g., CGenFF) to assign atomic charges and force constants compatible with the protein force field.

-

Place the complex in a periodic simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system by filling the box with explicit water models (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system.[11]

-

-

Simulation Execution :

-

Energy Minimization : Perform a steepest descent minimization to relax the system and remove any unfavorable steric clashes introduced during setup.

-

Equilibration : Run two short, restrained simulations to bring the system to the desired temperature and pressure.

-

NVT (Canonical) Ensemble: Heat the system to a target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

-

NPT (Isothermal-Isobaric) Ensemble: Bring the system to a target pressure (e.g., 1 bar) while keeping the temperature constant, ensuring the correct solvent density.

-

-

Production Run : Run the main, unrestrained simulation for a duration sufficient to observe the dynamics of interest (typically 100-500 nanoseconds). Save the atomic coordinates at regular intervals to generate a trajectory file.

-

-

Trajectory Analysis :

-

Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF) : Calculate the RMSF for each amino acid residue to identify regions of high flexibility or rigidity upon ligand binding.

-

Interaction Analysis : Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

-

Binding Free Energy Calculation: Towards Quantitative Prediction

Causality : While MD simulations confirm the stability of a binding pose, they do not directly yield a robust binding affinity. Binding free energy calculations provide a more rigorous, quantitative estimate by considering the thermodynamic contributions to the binding event.[15][16] Methods like MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area) offer a balance between computational accuracy and cost.[17]

Protocol: MM/PBSA Calculation

-

Snapshot Extraction : Select a set of uncorrelated snapshots (frames) from the stable portion of the production MD trajectory.

-

Energy Calculation : For each snapshot, calculate the following energy terms:

-

The free energy of the protein-ligand complex.

-

The free energy of the protein alone.

-

The free energy of the ligand alone.

-

-

Thermodynamic Cycle : The binding free energy (ΔG_bind) is then calculated using the following equation:

-

ΔG_bind = G_complex - (G_protein + G_ligand)

-

Each 'G' term is composed of several components:

-

ΔE_MM : Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

-

ΔG_solv : Solvation free energy, which has two parts:

-

Polar component: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Non-polar component: Calculated from the Solvent Accessible Surface Area (SASA).

-

-

-TΔS : Conformational entropy change upon binding (the most computationally expensive term, often estimated or ignored for relative comparisons).

Data Presentation: Binding Free Energy Components

| Energy Component | Average Value (kJ/mol) (Hypothetical) | Contribution |

| van der Waals Energy (ΔE_vdW) | -180.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -45.2 | Favorable |

| Polar Solvation Energy (ΔG_polar) | +135.8 | Unfavorable |

| Non-Polar Solvation Energy (ΔG_SASA) | -22.1 | Favorable |

| Binding Free Energy (ΔG_bind) | -112.0 | Overall Favorable |

Interpretation : The final ΔG_bind provides a quantitative measure of the binding affinity. The decomposition into individual components is powerful for understanding the driving forces of the interaction. In this hypothetical example, van der Waals forces and hydrophobic interactions (non-polar solvation) are the primary drivers of binding, overcoming the unfavorable energy required to de-solvate the polar parts of the molecule and protein upon binding.

Conclusion and Future Directions

This whitepaper has detailed a rigorous, multi-stage in silico workflow for the characterization of small molecule-protein interactions, using this compound as a case study. Starting from an uncharacterized compound with known bioactivity, we outlined a logical progression from target prediction to static binding pose generation, dynamic stability assessment, and finally, quantitative affinity estimation.

This computational framework provides a powerful, resource-efficient methodology to:

-

Generate testable hypotheses for molecular targets.

-

Elucidate the specific atomic interactions that govern binding.

-

Prioritize compounds for further experimental validation.

The results from this in silico pipeline form a robust foundation for subsequent experimental work, including in vitro binding assays and cell-based functional assays, thereby accelerating the drug discovery and development process.

References

-

Calculation of binding free energies. PubMed, National Center for Biotechnology Information. [Link]

-

GROMACS Tutorials. Department of Chemistry and Biochemistry, University of Delaware. [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS Tutorials. [Link]

-

GROMACS tutorial. European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). [Link]

-

Predicting binding free energies: Frontiers and benchmarks. PubMed Central, National Center for Biotechnology Information. [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Royal Society of Chemistry Publishing. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Molecular Docking Experiments. Chemistry LibreTexts. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Molecular Docking Tutorial. University of Naples Federico II. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Calculating binding free energy using the FSA method. Docswiki. [Link]

-

Running molecular dynamics simulations using GROMACS. ELIXIR TeSS. [Link]

-

How to run a Molecular Dynamics simulation using GROMACS. Compchems. [Link]

-

Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Bentham Science. [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central, National Institutes of Health. [Link]

-

(PDF) Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. ResearchGate. [Link]

-

Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. bioRxiv. [Link]

-

The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. PubMed, National Center for Biotechnology Information. [Link]

-

6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed, National Center for Biotechnology Information. [Link]

-

Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed Central, National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Protocol to identify multiple protein targets and therapeutic compounds using an in silico polypharmacological approach. PubMed Central, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia. [Link]

-

Optimization of potent, selective, and orally bioavailable pyrrolodinopyrimidine-containing inhibitors of heat shock protein 90. PubMed, National Center for Biotechnology Information. [Link]

-

Details of the protein targets in the PDB database. ResearchGate. [Link]

-

6-(2,5-DIMETHOXYPHENYL)-6-OXOHEXANOIC ACID. MOLBASE. [Link]

Sources

- 1. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to identify multiple protein targets and therapeutic compounds using an in silico polypharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of potent, selective, and orally bioavailable pyrrolodinopyrimidine-containing inhibitors of heat shock protein 90. Identification of development candidate 2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 11. compchems.com [compchems.com]

- 12. GROMACS Tutorials [mdtutorials.com]

- 13. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 15. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dasher.wustl.edu [dasher.wustl.edu]

The Discovery and Evaluation of Novel Histone Deacetylase (HDAC) Inhibitors Featuring a Dimethoxyphenyl Scaffold: A Technical Guide

Foreword

In the landscape of epigenetic drug discovery, the targeting of histone deacetylases (HDACs) has emerged as a clinically validated and promising strategy for the treatment of various malignancies and other diseases.[1][2] The reversible nature of histone acetylation, governed by the interplay between histone acetyltransferases (HATs) and HDACs, provides a dynamic mechanism for controlling gene expression.[3] Dysregulation of this process, often characterized by the overexpression of HDACs, is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[2][3] This guide provides an in-depth technical overview of the discovery, synthesis, and evaluation of a novel class of HDAC inhibitors characterized by a dimethoxyphenyl scaffold. While much of the direct literature focuses on the closely related 3,4,5-trimethoxyphenyl moiety, the principles of design, synthesis, and biological evaluation are largely translatable. We will explore the rationale behind this structural choice, detail the experimental workflows for hit-to-lead optimization, and provide insights into the mechanistic evaluation of these promising therapeutic candidates.

The Rationale for Targeting HDACs and the Significance of the Dimethoxyphenyl Scaffold

HDACs are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[2] In cancer cells, the aberrant activity of HDACs contributes to tumorigenesis by silencing genes involved in cell cycle arrest, apoptosis, and DNA repair.[2][3] Therefore, inhibiting HDACs can restore the expression of these critical genes, leading to anti-proliferative and pro-apoptotic effects in malignant cells.

The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with the surface of the enzyme. The dimethoxyphenyl scaffold serves as an effective cap group, offering several potential advantages:

-

Enhanced Binding Affinity: The methoxy groups can form favorable interactions, such as hydrogen bonds, with amino acid residues at the rim of the HDAC active site, thereby increasing the inhibitor's potency.

-

Improved Pharmacokinetic Properties: The lipophilicity and metabolic stability of the molecule can be fine-tuned by the number and position of the methoxy groups on the phenyl ring.

-

Synthetic Tractability: The dimethoxyphenyl moiety is readily available and can be incorporated into various molecular frameworks using established synthetic methodologies.

The Drug Discovery Workflow: From Concept to Candidate

The discovery of novel HDAC inhibitors with a dimethoxyphenyl scaffold follows a structured, multi-step process. This workflow is designed to be a self-validating system, with each stage providing critical data to inform the next.

Caption: A generalized workflow for the discovery and development of novel HDAC inhibitors.

Lead Generation and Optimization

The initial phase involves the design and synthesis of a library of compounds incorporating the dimethoxyphenyl scaffold. A common approach is to start with a known HDAC inhibitor pharmacophore and introduce the dimethoxyphenyl group as the cap. For instance, a hydroxamic acid can be used as the ZBG, connected via an aliphatic or aromatic linker to the dimethoxyphenyl moiety.

Synthetic Protocol: General Synthesis of a Dimethoxyphenyl-based Hydroxamic Acid HDAC Inhibitor

-

Amide Coupling: React a commercially available dimethoxyphenylacetic acid with a suitable amino-ester (e.g., ethyl 6-aminohexanoate) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base like triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Ester Hydrolysis: Saponify the resulting ester using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water to yield the corresponding carboxylic acid.

-

Hydroxamic Acid Formation: Convert the carboxylic acid to the final hydroxamic acid by reacting it with hydroxylamine hydrochloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., TEA) in DMF.

-

Purification: Purify the final product using column chromatography on silica gel.

The synthesized compounds are then subjected to an iterative process of structural modification and biological testing to establish a robust structure-activity relationship (SAR).[4][5] This involves systematically altering the linker length, the position of the methoxy groups on the phenyl ring, and exploring different ZBGs to enhance potency and selectivity.

In Vitro Evaluation: A Multi-pronged Approach to Characterize Inhibitor Activity

A comprehensive suite of in vitro assays is essential to profile the biological activity of the newly synthesized compounds.[6]

HDAC Enzymatic Assays

The primary screen involves determining the inhibitory activity of the compounds against various HDAC isoforms. This is crucial for assessing both potency and selectivity.

Protocol: Fluorogenic HDAC Activity Assay

-

Enzyme and Substrate Preparation: Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) and a fluorogenic substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair) in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the HDAC enzyme. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, leading to the release of the fluorophore and an increase in fluorescence.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%.

Cellular Assays for Antiproliferative Activity

The efficacy of the HDAC inhibitors is then assessed in relevant cancer cell lines.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Cellular Assays

To understand how the compounds exert their effects, further cellular assays are employed.

Western Blotting for Histone Acetylation: This technique is used to confirm that the inhibitors are engaging their target in a cellular context.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cancer cells with the test compounds, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

Cell Cycle Analysis: This assay determines the effect of the inhibitors on cell cycle progression.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and fix them in ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Assays: These assays are used to determine if the compounds induce programmed cell death.

Protocol: Annexin V/PI Staining

-

Cell Treatment and Staining: Treat cells with the compounds, then stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.